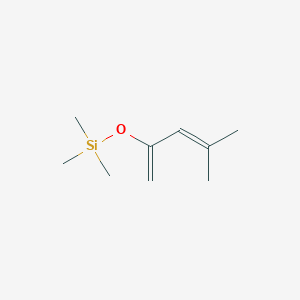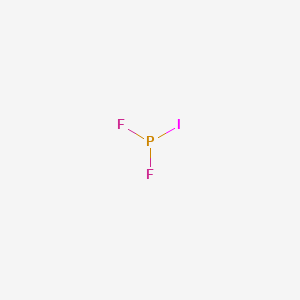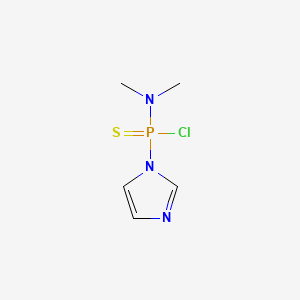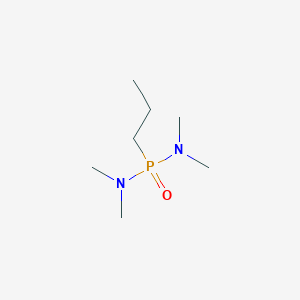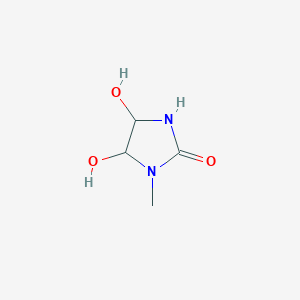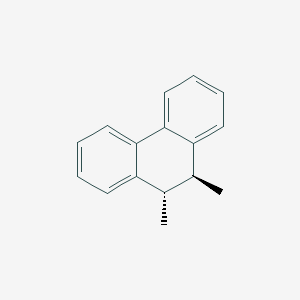
Silyl potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silyl potassium is a compound that belongs to the class of silyl anions, which are anionic silicon species with a lone pair of electrons at the silicon center. The negative charge is compensated by a counter cation, in this case, potassium. This compound is known for its high reactivity and is used as a building block in various chemical syntheses, particularly in the formation of organosilicon compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silyl potassium can be synthesized through several methods. One common method involves the reaction of a silyl halide with potassium metal. For example, trimethylsilyl chloride can react with potassium to form trimethylthis compound:
Me3SiCl+K→Me3SiK+KCl
Another method involves the reaction of a silyl lithium compound with potassium chloride:
Me3SiLi+KCl→Me3SiK+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive this compound from reacting with moisture or oxygen .
Analyse Des Réactions Chimiques
Types of Reactions: Silyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with alkyl halides to form silyl-substituted alkanes.
Reduction Reactions: It can act as a reducing agent in certain reactions.
Addition Reactions: this compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions.
Hydrosilanes: Used in reduction reactions.
Alkenes and Alkynes: Used in addition reactions.
Major Products Formed:
Silyl-substituted Alkanes: Formed from substitution reactions.
Reduced Compounds: Formed from reduction reactions.
Silyl-substituted Alkenes and Alkynes: Formed from addition reactions
Applications De Recherche Scientifique
Silyl potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Used in the production of silicone-based materials, which have applications in electronics, sealants, and adhesives
Mécanisme D'action
The mechanism by which silyl potassium exerts its effects involves the nucleophilic attack of the silyl anion on electrophilic centers. The lone pair of electrons on the silicon atom allows it to form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its reactivity in substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Silyl Lithium: Another silyl anion with lithium as the counter cation.
Silyl Sodium: Similar to silyl potassium but with sodium as the counter cation.
Silyl Magnesium Halides: Compounds where magnesium is bonded to a silyl group and a halide.
Uniqueness of this compound: this compound is unique due to its high reactivity and the stability of the potassium counter cation. This makes it particularly useful in reactions where other silyl anions might be less effective. Its ability to form stable complexes with a wide range of electrophiles also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
KSi |
|---|---|
Poids moléculaire |
67.183 g/mol |
Nom IUPAC |
potassium;silicon(1-) |
InChI |
InChI=1S/K.Si/q+1;-1 |
Clé InChI |
ZLSFWYPUYJLKIE-UHFFFAOYSA-N |
SMILES canonique |
[Si-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


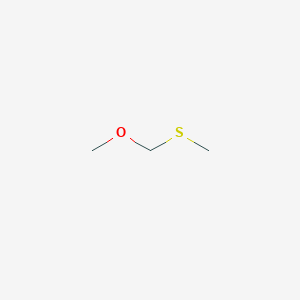
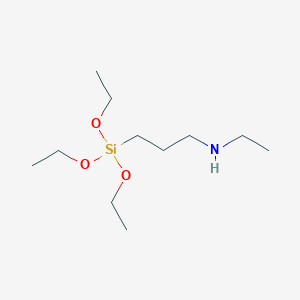
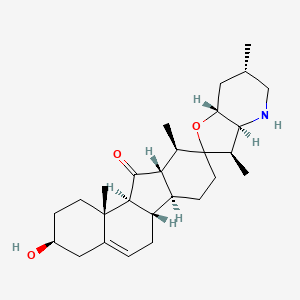

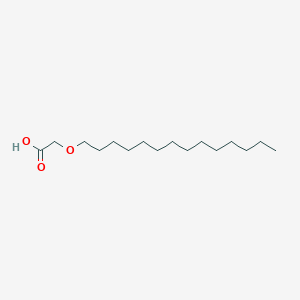
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
